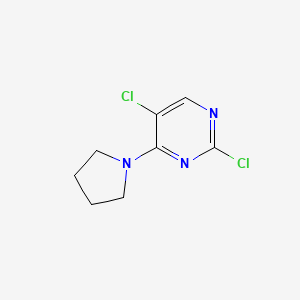
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9Cl2N3. It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a pyrrolidine ring at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine typically involves the reaction of 2,5-dichloropyrimidine with pyrrolidine under suitable conditions. One common method involves heating the reactants in a solvent such as ethanol or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring
Applications De Recherche Scientifique
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Materials Science: It is utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Diaminopyrimidines
Uniqueness
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with enhanced biological activity and specificity .
Propriétés
Formule moléculaire |
C8H9Cl2N3 |
|---|---|
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
2,5-dichloro-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 |
Clé InChI |
BFYATRKQWPZPBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















